Product packaging for Bis(4-methylcyclohexyl) phthalate(Cat. No.:CAS No. 18249-11-1)

Bis(4-methylcyclohexyl) phthalate

Cat. No.: B032935
CAS No.: 18249-11-1
M. Wt: 358.5 g/mol
InChI Key: JKJWMYHRXOJYJS-UHFFFAOYSA-N
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Description

Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight diester plasticizer valued in materials science and polymer research for its specific performance characteristics. Its primary research application lies in the modification of polymer matrices, most notably polyvinyl chloride (PVC), to investigate structure-property relationships. The incorporation of the bulky, saturated 4-methylcyclohexyl groups significantly reduces the compound's volatility and enhances its resistance to extraction compared to more common phthalate plasticizers with linear or aromatic alkyl chains. Researchers utilize this compound to study and develop flexible PVC formulations with improved permanence, lower migration tendencies, and enhanced performance under thermal stress. The mechanism of action involves the intercalation of the phthalate molecules between polymer chains, effectively disrupting secondary bonding and increasing free volume. This reduces the glass transition temperature (Tg) of the polymer, thereby imparting flexibility, ductility, and processability at lower temperatures. Its specific stereochemistry, resulting from the isomeric mixture of cis and trans forms of the 4-methylcyclohexyl rings, provides a unique model system for investigating the impact of plasticizer molecular geometry on polymer compatibility, solvation dynamics, and the ultimate mechanical properties of the plasticized material. This reagent is essential for advanced studies in developing specialized polymers, coatings, and elastomers with tailored performance for demanding applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B032935 Bis(4-methylcyclohexyl) phthalate CAS No. 18249-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWMYHRXOJYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609388
Record name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18249-11-1
Record name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Spatial Distribution of Bis 4 Methylcyclohexyl Phthalate

Detection and Quantification Across Diverse Environmental Matrices

Scientific investigation into the prevalence of Bis(4-methylcyclohexyl) phthalate (B1215562) across different environmental spheres—atmosphere, water, and soil—is notably sparse. While numerous studies focus on a range of priority phthalate esters, Bis(4-methylcyclohexyl) phthalate is often not included in the analytical scope, leading to a significant data gap in understanding its environmental concentrations.

Atmospheric Particulates

Aquatic Systems: Freshwater and Seawater

Similar to atmospheric data, specific quantitative measurements of this compound in freshwater and seawater are scarce. Comprehensive scans for various plasticizers and contaminants in aquatic environments have been conducted, but the inclusion of this particular phthalate is rare. General findings for other phthalates show widespread presence in rivers, lakes, and marine environments, often linked to industrial and municipal discharges. The lack of specific data for this compound prevents a detailed assessment of its concentration in aquatic systems.

Sediments and Soils

The detection of this compound in sediments and soils is also not widely documented. Phthalates, in general, are known to accumulate in the solid phases of the environment, such as sediments and soils, due to their chemical properties. Studies on various phthalates in these matrices are common, but specific data points for this compound are not consistently reported, hindering a precise understanding of its environmental burden in these compartments.

Factors Influencing Environmental Distribution

The environmental distribution of this compound is primarily governed by its use in commercial products and the subsequent release into the environment, a pattern common to many phthalate plasticizers.

Anthropogenic Sources and Release Pathways

The principal anthropogenic source of this compound is its use as a plasticizer. chemicalbook.com Specifically, it has been identified as a component in the manufacturing of optical films and polarizing sheets. chemicalbook.com Plasticizers are not chemically bound to the polymer matrix and can leach, migrate, or evaporate from products during their life cycle. wa.gov This release can occur during manufacturing processes, product use, and disposal. Consequently, waste streams from industrial facilities producing or using these optical films, as well as the disposal of products containing them, are significant potential release pathways into the environment.

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Processes

The persistence of Bis(4-methylcyclohexyl) phthalate (B1215562) in the environment is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. These processes determine the compound's stability in aqueous and terrestrial systems.

Hydrolysis Kinetics in Aqueous Environments

The hydrolysis of phthalate esters involves the cleavage of the ester bonds, yielding the monoester and, subsequently, phthalic acid and the corresponding alcohol. The rate of this reaction is dependent on pH, temperature, and the molecular structure of the phthalate.

Studies on other long-chain phthalates show that they are more resistant to hydrolysis compared to their short-chain counterparts. nih.govnih.gov For instance, the degradation of DEHP is marginal in some microsomal systems where shorter-chain phthalates are readily hydrolyzed. nih.gov Therefore, abiotic hydrolysis is not considered a rapid degradation pathway for Bis(4-methylcyclohexyl) phthalate in natural aquatic environments. Its persistence against hydrolysis is likely to be significant, contributing to its potential for long-range transport and accumulation in environmental sinks.

Photolysis under Environmental Conditions

Photolysis, or degradation by light, can be a significant fate process for organic compounds in the environment. This can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

This compound, like other phthalates, contains chromophores (the benzene (B151609) ring and carbonyl groups) that can absorb sunlight at wavelengths greater than 290 nm. nih.gov However, direct photolysis is generally not the primary degradation pathway for phthalates in the environment.

More significant is indirect photolysis, which is facilitated by natural water constituents. Studies on DEHP have shown that its photodegradation is significantly enhanced by the presence of nitrate (B79036) ions, ferric ions (Fe³⁺), and dissolved organic matter like fulvic acids (FAs). nih.govresearchgate.net These substances lead to the generation of highly reactive hydroxyl radicals (•OH) under sunlight, which then attack the phthalate molecule. nih.gov At low concentrations, fulvic acids can also promote photolysis via energy transfer. nih.govresearchgate.net Conversely, high concentrations of fulvic acids can inhibit photolysis by acting as a light screen, preventing radiation from reaching the target compound. nih.govresearchgate.net Given the structural similarities, it is expected that the photolytic fate of this compound is similarly governed by these indirect degradation pathways in sunlit surface waters.

Sorption and Environmental Mobility

The movement of this compound through the environment is largely controlled by its tendency to sorb to solid phases like soil and sediment and its potential to volatilize into the atmosphere.

Adsorption to Soil and Sediment Particulates

The mobility of this compound in soil and aquatic systems is expected to be very low due to its strong tendency to adsorb to particulate matter. This is a characteristic feature of hydrophobic, high molecular weight organic compounds. The primary mechanism for this adsorption is partitioning into the organic carbon fraction of soils and sediments.

A key parameter to predict this behavior is the organic carbon-water (B12546825) partition coefficient (Koc). While an experimental Koc for this compound is not documented, its predicted octanol-water partition coefficient (XlogP3) is 5.6, indicating high hydrophobicity. nih.gov This allows for comparison with well-studied phthalates like Dicyclohexyl phthalate (DCHP) and Di(2-ethylhexyl) phthalate (DEHP). These compounds exhibit strong sorption, leading to limited mobility. For instance, studies on DBP have shown that organic matter on sediment surfaces plays a crucial role in the adsorption process. mdpi.com Increased salinity has also been found to enhance the adsorption of some phthalates onto marine sediments. nih.gov

Based on these analogs, this compound is expected to be strongly bound to soil and sediment, effectively immobilizing it and reducing its concentration in the aqueous phase. nih.gov This strong adsorption limits its potential to leach into groundwater.

Sorption Coefficients of Structurally Similar Phthalates
CompoundLog Koc (L/kg)Mobility ClassificationSource
Dicyclohexyl phthalate (DCHP)4.12 - 4.47 (Estimated)Immobile nih.gov
Bis(2-ethylhexyl) phthalate (DEHP)5.05 (Geometric Mean)Immobile epa.gov

Volatilization Potential from Water and Soil

Volatilization is a fate process that dictates the transfer of a chemical from a surface (water or soil) to the atmosphere. This potential is determined by a compound's vapor pressure and its Henry's Law constant.

This compound has a predicted high boiling point of 440.9°C, suggesting a very low vapor pressure. chemicalbook.com For the closely related Dicyclohexyl phthalate (DCHP), the vapor pressure is extremely low at 8.69 x 10⁻⁷ mm Hg at 25°C. nih.gov

The Henry's Law constant, which describes the partitioning between air and water, is also estimated to be very low for analogous compounds. For DCHP, the estimated Henry's Law constant is 1.0 x 10⁻⁷ atm-m³/mol. nih.gov A low Henry's Law constant indicates that the compound preferentially remains in the water phase rather than volatilizing.

Given these physical-chemical properties, this compound is not expected to significantly volatilize from either moist soil or water surfaces. nih.gov Its strong adsorption to soil particles further limits any potential for volatilization from dry soil surfaces. Therefore, atmospheric transport in the vapor phase is not considered a significant environmental fate pathway.

Bioavailability and Trophic Transfer

The bioavailability of a contaminant refers to the fraction that is available for uptake by living organisms. For a strongly sorbing compound like this compound, bioavailability is a critical factor in determining its potential for bioaccumulation and toxicity.

The strong adsorption of this compound to sediment and soil organic matter significantly reduces its concentration in the pore water, which is the primary route of exposure for many benthic organisms. This sequestration can limit its direct bioavailability. Studies on other extremely hydrophobic chemicals have confirmed that strong sediment binding reduces uptake by organisms like the oligochaete Lumbriculus variegatus. nih.gov

Despite low direct bioavailability from sediment, trophic transfer remains a plausible pathway for the bioaccumulation of this compound. This occurs when the compound is ingested by organisms at lower trophic levels, which are then consumed by predators, leading to the transfer of the contaminant up the food chain. Research on DEHP has demonstrated that it can be transferred from algae to crustaceans and then to fish. nih.gov Although biomagnification was not observed for DEHP in that specific food chain, the study confirmed that contaminants could be passed to higher trophic levels. nih.gov Given its high lipophilicity (fat-loving nature), indicated by its high predicted XlogP, this compound has the potential to accumulate in the fatty tissues of organisms once ingested. nih.gov

Uptake by Aquatic Organisms

The uptake of phthalate esters by aquatic organisms can occur through various routes, including dietary absorption, transport across respiratory surfaces, and dermal absorption. researchgate.net For medium-chain phthalates like this compound, their hydrophobic nature facilitates adsorption to organic matter, which can influence their bioavailability. canada.ca

Table 1: General Characteristics of Medium-Chain Phthalates in Aquatic Environments

PropertyGeneral Finding for Medium-Chain PhthalatesReference
Bioavailability Bioavailable to aquatic organisms. canada.ca
Primary Exposure Route Greatest for organisms near release sites due to rapid biodegradation. canada.ca
Adsorption Capable of adsorbing to soil and sediment particulates. canada.ca

Biotransformation in Biota

Once taken up by aquatic organisms, phthalate esters undergo biotransformation, a key process that influences their potential for accumulation and toxicity. canada.ca In general, phthalates are metabolized within organisms. nih.gov This metabolic activity is a significant factor in limiting the bioaccumulation of many phthalates. researchgate.net For medium-chain phthalates, a high rate of biotransformation in biota has been noted, which contributes to their low bioaccumulation potential. canada.ca Specific metabolic pathways for this compound in aquatic organisms have not been detailed in the available scientific literature.

Potential for Bioaccumulation and Biomagnification in Ecological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism from all exposure routes, while biomagnification is the increase in concentration of a substance at successively higher levels in a food web. researchgate.net

Based on assessments of medium-chain phthalates, including Bis(methylcyclohexyl) phthalate (DMCHP), these compounds are not considered to have a high potential for bioaccumulation or biomagnification. canada.ca Canadian government assessments have indicated that while these substances are bioavailable, their rapid biotransformation in organisms prevents significant accumulation in tissues and subsequent magnification through the food chain. canada.ca This is in contrast to more persistent organic pollutants.

While low molecular weight phthalates can have bioaccumulation factors (BAFs) greater than predicted by lipid-water partitioning models, intermediate molecular weight phthalates show bioaccumulation patterns more consistent with these models. nih.gov Higher molecular weight phthalates often exhibit lower BAFs due to trophic dilution. nih.gov As a medium-chain phthalate, this compound is expected to follow a pattern of limited bioaccumulation.

Table 2: Bioaccumulation and Biomagnification Potential of Medium-Chain Phthalates

FactorAssessment for Medium-Chain PhthalatesReference
Bioaccumulation Potential Not considered to be high. canada.ca
Biomagnification Potential Not considered to be high. canada.ca
Key Mitigating Factor High rate of biotransformation in biota. canada.ca

Ecotoxicological Research and Environmental Impacts

Aquatic Ecotoxicity Studies

The potential for Bis(4-methylcyclohexyl) phthalate (B1215562) to cause harm to aquatic life is a significant concern, as phthalates can leach from plastic products into water bodies. The GHS classification for the broader category of bis(methylcyclohexyl) phthalate includes a warning for being "Harmful to aquatic life with long lasting effects," indicating a recognized potential for environmental risk. However, specific experimental data for the 4-methyl isomer remains limited.

There is a notable lack of specific studies investigating the toxic effects of Bis(4-methylcyclohexyl) phthalate on algae and other primary producers. Safety Data Sheets for the related compound, bis(methylcyclohexyl) phthalate, often state that no data is available for toxicity to algae. This data gap prevents a definitive characterization of its impact on the base of the aquatic food web. For context, studies on other phthalates, such as the widely researched Bis(2-ethylhexyl) phthalate (DEHP), have shown varied effects. For instance, the marine microalga Tetraselmis sp. showed high tolerance and even a tendency for density to increase when exposed to a range of DEHP concentrations.

Table 1: Ecotoxicity Data for this compound on Algae and Primary Producers

Species Endpoint Concentration Exposure Duration Result Source

Similar to the situation with primary producers, specific ecotoxicity data for this compound on aquatic invertebrates like crustaceans is not readily found in publicly available literature. For the general compound bis(methylcyclohexyl) phthalate, safety data sheets indicate "no data available" for toxicity to daphnia and other aquatic invertebrates. jcsp.org.pk

To infer potential risks, data from other phthalates is often considered. For example, DEHP has been shown to be toxic to aquatic invertebrates, with a reported 48-hour EC50 (the concentration that affects 50% of the population) for Daphnia magna of 0.16 mg/L. mdpi.com Another study on the marine mussel Mytilus coruscus revealed that DEHP exposure could act as an antiestrogen, leading to reproductive impairment. nih.gov These findings highlight the potential for phthalates to disrupt the health of invertebrate populations, which play a crucial role in aquatic ecosystems.

Table 2: Ecotoxicity Data for this compound on Aquatic Invertebrates

Species Endpoint Concentration Exposure Duration Result Source

Direct experimental data on the toxicity of this compound to fish is scarce. General assessments of phthalates indicate potential for adverse effects. Research on various phthalates has demonstrated a range of impacts on fish. For example, studies on DEHP and Di-n-butyl phthalate (DBP) have shown that chronic exposure can lead to reproductive toxicity in fish species like zebrafish. researchgate.net Effects observed include altered expression of reproductive genes, changes in hormone levels, and reduced gamete quality. researchgate.net The presence of phthalates, including DEHP, has been widely detected in fish tissues from various aquatic environments, indicating their bioavailability to these organisms. jcsp.org.pkresearchgate.netnih.gov

Table 3: Ecotoxicity Data for this compound on Fish

Species Endpoint Concentration Exposure Duration Result Source

Given the limited specific data for this compound, observed adverse ecological endpoints are inferred from studies on the broader class of phthalates. The primary concern revolves around endocrine disruption. Phthalates are known to interfere with the endocrine systems of aquatic organisms, leading to reproductive disorders. researchgate.net In fish, exposure to environmentally relevant concentrations of certain phthalates has been linked to hormonal imbalances and impaired spawning performance. researchgate.net For invertebrates, such as marine mussels, exposure to DEHP has been shown to suppress genes related to hormone production, ultimately hindering ovarian development and reducing reproductive function. nih.gov These reproductive impairments at the individual level can translate to population-level effects, posing a risk to the stability and health of aquatic ecosystems.

Terrestrial Ecotoxicity Studies (if applicable)

Currently, there is no available information in scientific literature regarding the terrestrial ecotoxicity of this compound. Studies on soil organisms and terrestrial plants have not been reported for this specific compound. Research on other phthalates, such as DEHP, has investigated their effects in soil environments, with one study using the nematode Caenorhabditis elegans showing that DEHP in sediment can cause reproductive toxicity. nih.gov However, without specific data, the potential impact of this compound on terrestrial ecosystems remains unknown.

Structure-Activity Relationships in Ecotoxicity

Structure-activity relationships (SARs) are used to predict the toxicity of a chemical based on its molecular structure and the known toxicity of similar compounds. For phthalates, the ecotoxicity is influenced by the length and branching of the alcohol side chains.

Generally, the aquatic toxicity of phthalates is inversely related to their molecular weight and lipophilicity (tendency to dissolve in fats). Phthalates with shorter alkyl chains are typically more water-soluble and can exhibit higher acute toxicity. Conversely, those with longer alkyl chains, like this compound, have lower water solubility and tend to be less acutely toxic but may have a greater potential for bioaccumulation.

The presence of the cyclohexyl rings in this compound, as opposed to the linear or branched alkyl chains of phthalates like DEHP, significantly influences its physical-chemical properties and, consequently, its environmental fate and toxicity. The rigid ring structure may affect its ability to be biodegraded and how it interacts with biological receptors in organisms. The development of quantitative structure-activity relationship (QSAR) models for phthalates aims to predict their ecotoxicological effects based on these structural features, but specific models incorporating cyclic side chains are less common. nih.gov The move towards alternative plasticizers, such as bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (a non-phthalate), is driven by the desire to design molecules with lower toxicity profiles, highlighting the importance of structure in determining environmental safety. nih.gov

Impacts on Ecosystem Function and Metabolism

The release of this compound into the environment raises concerns about its potential effects on the fundamental processes that govern ecosystem health and productivity. Research into the ecotoxicological impacts of this specific phthalate on ecosystem function and metabolism is limited. However, by examining studies on structurally similar phthalates and the general behavior of phthalic acid esters (PAEs) in the environment, it is possible to infer potential impacts. The primary mechanisms through which such compounds can affect ecosystems include alterations to microbial community structure and function, which in turn can influence nutrient cycling and primary productivity.

Effects on Microbial Communities and Nutrient Cycling

Microorganisms are critical drivers of ecosystem metabolism, responsible for the decomposition of organic matter and the cycling of essential nutrients. The introduction of xenobiotic compounds like this compound can disrupt these microbial communities. While direct studies on this compound are scarce, research on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), has shown varied effects. For instance, at environmentally relevant concentrations (0.1 mg/g), DEHP has been found to have no significant impact on the structural or functional diversity of soil microbial communities. researchgate.netosti.gov However, other phthalates like diethyl phthalate (DEP) at high concentrations (>1 mg/g) can reduce the numbers of total culturable bacteria and specific groups like pseudomonads by disrupting membrane fluidity. researchgate.netkent.ac.uk

The biodegradation of phthalates is a key process influencing their environmental persistence and impact. The general aerobic biodegradation pathway for phthalates involves two main stages. nih.gov First, the diester is hydrolyzed by microbial esterases into a monoester and then into phthalic acid and the corresponding alcohol. nih.govd-nb.infonih.gov Subsequently, the phthalic acid is further metabolized, often to intermediates like protocatechuate, before the aromatic ring is cleaved, ultimately leading to the production of carbon dioxide and water. nih.govd-nb.infonih.gov The structure of the alkyl side chains significantly influences the rate of biodegradation. Phthalates with branched or cyclic structures, such as dicyclohexyl phthalate (DCHP), which is structurally analogous to this compound, are generally more resistant to degradation than those with short, linear alkyl chains. nih.govepa.gov

The table below outlines the generalized aerobic biodegradation pathway for phthalate esters, which is the expected route for this compound.

Table 1: Generalized Aerobic Biodegradation Pathway of Phthalate Esters

StepReactantEnzyme(s)Product(s)
1Phthalate Diester (e.g., this compound)Esterase / HydrolasePhthalate Monoester + Alcohol (e.g., 4-methylcyclohexanol)
2Phthalate MonoesterEsterase / HydrolasePhthalic Acid + Alcohol (e.g., 4-methylcyclohexanol)
3Phthalic AcidDioxygenaseDihydrodiol Intermediate
4Dihydrodiol IntermediateDehydrogenaseProtocatechuate
5ProtocatechuateDioxygenaseRing Cleavage Products
6Ring Cleavage ProductsVarious EnzymesCentral Metabolic Intermediates (e.g., Acetyl-CoA, Succinate)

This table represents a generalized pathway. The specific enzymes and intermediates may vary depending on the microbial species and the specific phthalate ester.

Influence on Primary Productivity

Primary productivity, the process by which autotrophs like algae and plants convert light energy into chemical energy, forms the base of most food webs. The impact of this compound on primary producers has not been specifically documented. However, studies on other phthalates have shown that their toxicity to aquatic plants and algae is generally a function of their molecular weight and water solubility. nih.gov Higher molecular weight phthalates, which are less water-soluble, tend to exhibit lower toxicity to aquatic organisms because their concentrations in the water column are limited. nih.gov Given that this compound is a higher molecular weight phthalate, it is anticipated to have a low direct toxic effect on primary producers in the aquatic environment. However, indirect effects could still occur through impacts on nutrient availability mediated by microbial community shifts.

The following table summarizes the known effects of some common phthalates on aquatic primary producers, which can provide a basis for estimating the potential impact of this compound.

Table 2: Ecotoxicological Data for Selected Phthalates on Primary Producers

Phthalate EsterOrganismEndpointEffective Concentration (EC50)Reference
Di(2-ethylhexyl) phthalate (DEHP)Green Algae (Selenastrum capricornutum)Growth Inhibition>410 µg/L epa.gov
Diethyl Phthalate (DEP)Not SpecifiedNot Specified0.2 to 145 mg/L nih.gov
Dibutyl Phthalate (DBP)Not SpecifiedAcute Toxicity0.21 to 16.3 mg/L frontiersin.org

It is important to note that these data are for other phthalates and not this compound. The toxicity of a specific phthalate can vary significantly based on its chemical structure and the test conditions.

Advanced Analytical Methodologies for Environmental Characterization

Chromatographic Techniques

Chromatography is a cornerstone of environmental analysis, offering powerful separation capabilities for complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, are employed for the analysis of Bis(4-methylcyclohexyl) phthalate (B1215562).

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of semi-volatile organic compounds like Bis(4-methylcyclohexyl) phthalate. restek.comgcms.cz It combines the separation power of gas chromatography with the sensitive and selective detection provided by mass spectrometry. restek.comgcms.cz In GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated into its individual components as it travels through a capillary column. restek.comgcms.cz The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. nih.gov For phthalates, GC-MS offers high-resolution separation, which is critical for distinguishing between different phthalate esters. researchgate.net

The GC-MS method can be operated in different modes, such as full scan and selected ion monitoring (SIM). oregonstate.edu Full scan mode is used to obtain the entire mass spectrum of a compound, which is useful for identification. nih.gov SIM mode is a more sensitive technique where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, leading to lower detection limits and improved quantification. oregonstate.edunih.gov

The choice of the gas chromatography (GC) stationary phase is a critical parameter for achieving optimal separation of phthalates. restek.comgcms.cz Different stationary phases exhibit varying selectivities towards phthalates, influencing their elution order and resolution. restek.comgcms.cz A study comparing seven different stationary phases (Rtx-440, Rxi-XLB, Rxi-5ms, Rtx-50, Rxi-35Sil MS, Rtx-CLPesticides, and Rtx-CLPesticides2) demonstrated that the selection of the stationary phase significantly impacts the separation of a wide range of phthalates, including isomers of this compound. restek.comgcms.cz

Software tools can be utilized to model and optimize GC parameters, including the stationary phase, to achieve the shortest analysis time while maintaining adequate separation for a specific list of target analytes. gcms.cz This allows analysts to tailor their methods for either regulated lists of phthalates or more extensive, unregulated lists. gcms.cz

Table 1: Comparison of Retention Times for this compound Isomers on Different GC Stationary Phases

IsomerRtx-440 (min)Rxi-XLB (min)Rxi-5ms (min)Rtx-50 (min)Rxi-35Sil MS (min)Rtx-CLPesticides (min)Rtx-CLPesticides2 (min)
Isomer 128.53326.54523.41229.81128.91822.18526.315
Isomer 229.00226.99323.81630.34529.40022.60426.739
Isomer 329.85127.81124.78231.55430.27623.27527.636

Data sourced from a study on GC stationary phase performance. gcms.cz

The analysis of this compound is complicated by the presence of its isomers (cis- and trans-) and the potential for co-elution with other phthalates or matrix components. restek.comgcms.cznih.gov The structural similarity of isomers makes their separation challenging, often requiring highly selective GC stationary phases and optimized temperature programs. restek.comgcms.cz For example, while some stationary phases can separate certain phthalate isomers, others may not. restek.com

Co-elution, where two or more compounds elute from the GC column at the same time, poses a significant challenge for accurate quantification. restek.com Many phthalates share a common fragment ion at a mass-to-charge ratio (m/z) of 149, which is often used for quantification. restek.com If two phthalates co-elute and both produce this ion, it can lead to inaccurate results. restek.com

To address these challenges, several strategies can be employed:

Use of multiple GC columns with different selectivities: Analyzing a sample on two different columns can help to resolve co-eluting peaks. epa.gov

Selected Ion Monitoring (SIM): By monitoring unique fragment ions for each target analyte, it is possible to differentiate between co-eluting compounds, provided they have distinct mass spectra. restek.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help to distinguish between compounds with the same nominal mass but different elemental compositions.

Method Optimization: Careful optimization of GC parameters such as the temperature program, carrier gas flow rate, and injection technique can improve the separation of isomers and other closely eluting compounds. gcms.cz For instance, normal phase chromatography is often effective for separating positional isomers. chromforum.org

High-performance liquid chromatography (HPLC) offers a viable alternative to GC for the analysis of phthalates, particularly for less volatile or thermally labile compounds. govst.edumdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. govst.edu

A common HPLC mode for phthalate analysis is reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of water, methanol, or acetonitrile. govst.edumdpi.com Detection is typically achieved using a UV detector, as phthalates absorb UV light. govst.edumdpi.com For instance, a wavelength of 225 nm or 230 nm is often used for the detection of phthalates. mdpi.comsielc.com

For enhanced selectivity and sensitivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). mdpi.comnih.gov This technique is particularly powerful for complex matrices as it minimizes interferences. mdpi.comnih.gov In HPLC-MS/MS, the precursor ion corresponding to the analyte of interest is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. mdpi.com A precursor ion scan, looking for a characteristic fragment like m/z 149 for many phthalates, can be used as a screening tool to detect a wide range of these compounds in a sample. mdpi.com

Table 2: HPLC Method Parameters for Phthalate Analysis

ParameterCondition 1Condition 2
Column C18Zorbax Eclipse XDB-C18 (150 × 2.1 mm, 5 μm)
Mobile Phase Methanol–water (75/25 %)A: 10 mM ammonium (B1175870) acetate, B: Acetonitrile
Detection UV at 230 nmMS/MS (Precursor Ion Scan for m/z 149)
Flow Rate Not specifiedGradient elution
Temperature 30°CNot specified

Data compiled from various HPLC methods for phthalate analysis. govst.edumdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Sample Preparation and Extraction Methods for Environmental Matrices.epa.govnemi.govmdpi.comnih.gov

The effective extraction and cleanup of this compound from environmental samples are critical steps prior to instrumental analysis to remove interfering substances and concentrate the analyte. epa.govmdpi.com The choice of extraction method depends on the sample matrix (e.g., water, soil, sediment, sludge). researchgate.netepa.gov

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This is a conventional method for aqueous samples where the sample is extracted with an immiscible organic solvent like methylene (B1212753) chloride or hexane. nemi.govnih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analytes from a liquid sample. researchgate.net The analytes are then eluted with a small volume of solvent. Various sorbents are available, and their selection depends on the properties of the target analytes and the sample matrix. For phthalates, sorbents like C18 are often used. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. nih.govepa.gov The fiber is then directly desorbed into the GC injector. epa.gov

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples. mdpi.comnih.gov The sample is blended with a solid sorbent, and the mixture is packed into a column. The analytes are then eluted with a suitable solvent. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov The fine droplets of the extraction solvent provide a large surface area for efficient extraction of the analytes. nih.gov

Green extraction techniques, which aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption, are gaining popularity. mdpi.comnih.gov These include methods like SPME and miniaturized versions of SPE. mdpi.comnih.gov

Application of Standardized Methods for Environmental Monitoring (e.g., EPA Methods).epa.govnemi.govepa.gov

Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), are essential for ensuring the quality and comparability of environmental data. epa.govnemi.govepa.gov Several EPA methods are applicable to the analysis of phthalates in various environmental matrices.

EPA Method 606: This method is designed for the determination of phthalate esters in municipal and industrial wastewater discharges using gas chromatography with an electron capture detector (GC-ECD). nemi.govepa.gov It includes procedures for sample collection, preservation, extraction, and analysis. epa.gov

EPA Method 8061A: This method is used for the determination of phthalate esters in various solid and water matrices by gas chromatography with electron capture detection (GC/ECD). epa.gov It provides guidance on sample extraction, cleanup, and analysis, including the use of dual columns for confirmation. epa.gov

EPA Method 8270: While not specific to phthalates, this method for semi-volatile organic compounds by GC-MS is often used for the analysis of a broad range of environmental contaminants, including phthalates. epa.gov

These methods specify quality control requirements, such as the analysis of blanks, spikes, and surrogates, to ensure the reliability of the results. epa.govnemi.gov Adherence to these standardized methods is crucial for regulatory monitoring and environmental assessment. epa.gov

Emerging Analytical Approaches for Trace Level Detection

The pursuit of lower detection limits and enhanced specificity in environmental analysis has driven the development of advanced analytical techniques. For this compound, this has translated into the adoption and refinement of powerful chromatographic and mass spectrometric methods.

Historically, Gas Chromatography coupled with Mass Spectrometry (GC-MS) has been a cornerstone for the analysis of semi-volatile organic compounds like phthalates. Research has demonstrated the successful separation and identification of this compound isomers from complex mixtures using this technique. The choice of the gas chromatographic stationary phase is critical for resolving isomers and separating them from other co-eluting phthalates. Studies have compared various stationary phases, such as Rtx-440, Rxi-XLB, and Rxi-35Sil MS, to optimize the separation of a wide range of phthalates, including the isomers of this compound. scribd.com This optimization is crucial because many phthalates produce a common fragment ion at m/z 149, making chromatographic separation essential for accurate quantification. scribd.com

More recently, the field has seen a significant shift towards the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS). A recent study highlighted the application of UPLC-QTOF-MS for the analysis of various plasticizers, including this compound. This technique offers several advantages, including the ability to analyze less volatile and thermally labile compounds without derivatization, and the high mass accuracy of QTOF-MS provides greater confidence in compound identification.

The following table summarizes the key analytical techniques employed for the detection of this compound:

Analytical TechniqueAbbreviationKey Features
Gas Chromatography-Mass SpectrometryGC-MSWell-established method for volatile and semi-volatile compounds. Requires good chromatographic separation for isomeric resolution. scribd.com
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass SpectrometryUPLC-QTOF-MSEmerging technique suitable for a wider range of compounds. Offers high resolution and mass accuracy for confident identification.

While specific performance data such as limits of detection (LOD) and quantification (LOQ) for this compound are not extensively reported in readily available literature, the general capabilities of these advanced techniques suggest that detection at the nanogram-per-liter (ng/L) or even picogram-per-liter (pg/L) level in environmental samples is achievable. The continued development and application of these sophisticated analytical methodologies are paramount for a comprehensive understanding of the environmental fate and transport of this compound.

Ecological Risk Assessment Frameworks and Application for Bis 4 Methylcyclohexyl Phthalate

The ecological risk of chemical substances such as Bis(4-methylcyclohexyl) phthalate (B1215562) is evaluated through structured frameworks designed to protect the environment. These assessments are critical for understanding the potential adverse effects on ecosystems and for informing regulatory decisions.

Environmental Remediation and Mitigation Strategies

Bioremediation Approaches for Contaminated Media

Bioremediation offers an environmentally friendly and cost-effective solution for the cleanup of phthalate-contaminated media by utilizing the metabolic capabilities of microorganisms to break down these complex molecules. researchgate.net

Composting has emerged as a robust technology for the remediation of soil contaminated with phthalate (B1215562) esters (PAEs). nih.gov This process relies on the metabolic activity of a diverse microbial community to degrade organic contaminants. The efficiency of composting for PAE removal can range from 20% to 100%, influenced by factors such as the scale of operation (laboratory, pilot, or field), the composition of the compost mixture, and the specific type of phthalate. nih.gov

Successful composting requires the optimization of several key parameters to enhance microbial activity. These include maintaining an initial moisture content of 50-60% and a carbon-to-nitrogen (C/N) ratio between 20 and 30. nih.gov The composting process typically involves distinct temperature phases, with the thermophilic phase (high temperatures of 55–70 °C) often exhibiting the highest degradation rates for phthalates. nih.gov This is attributed to the accelerated growth of PAE-degrading microorganisms at elevated temperatures. nih.gov Various organic wastes, such as sewage sludge, manure, and fruit and vegetable waste, can serve as the primary compost material, while bulking agents like sawdust and rice straw help to regulate moisture levels. nih.gov

Table 1: Summary of Composting Conditions and Phthalate Removal Efficiencies

Compost MaterialsInitial PAE Concentration (mg kg⁻¹)ConditionsIncubation Time (days)ScaleRemoval Efficiency
Household waste and wood waste14.1–19.4Aerobic56Pilot scale (30 m³)70.8%–97.4%
Dead pigs, bamboo, and composted sheep manure100Anaerobic112Lab-scale55.5%–69.8%
Sludge, pig manure, and rice straw25.5Aerobic60Bioreactor (30 L)74.7%–78.0%

This table presents generalized data for phthalate esters (PAEs) and may not be specific to Bis(4-methylcyclohexyl) phthalate. Data sourced from a review on composting for PAE-contaminated soil. nih.gov

Microbial bioremediation leverages the ability of specific bacteria and fungi to utilize phthalates as a source of carbon and energy, breaking them down into less harmful substances. nih.gov Numerous microbial strains have been isolated from contaminated environments that demonstrate the capacity to degrade various phthalate esters. nih.govnih.gov

The initial and critical step in the microbial degradation of phthalates is the hydrolysis of the ester bonds by enzymes called PAE hydrolases. This reaction cleaves the alkyl side chains from the central phthalic acid ring, producing phthalic acid and the corresponding alcohols. nih.gov The resulting phthalic acid is then further mineralized through a series of enzymatic reactions involving dioxygenases, which open the aromatic ring and lead to intermediates that can enter central metabolic pathways. nih.gov

While many microorganisms can degrade phthalates, the efficiency can be limited by the specificity of their enzymes. Some hydrolases exhibit a narrow substrate range, making the complete degradation of complex phthalate mixtures challenging. nih.gov Research continues to identify and characterize novel microbial strains with broad-spectrum phthalate-degrading capabilities. For instance, certain species of Mycobacterium have shown high efficiency in degrading bis(2-ethylhexyl) phthalate (DEHP), a structurally similar phthalate, and can utilize a range of other phthalate esters as their sole carbon source. nih.gov

To enhance the efficiency of microbial bioremediation, two main strategies are often employed: bioaugmentation and biostimulation. Bioaugmentation involves the introduction of specific, highly efficient phthalate-degrading microorganisms into the contaminated environment. nih.gov This can be particularly useful in situations where the indigenous microbial population lacks the necessary degradative capabilities.

Biostimulation, on the other hand, focuses on stimulating the growth and activity of the native phthalate-degrading microorganisms by adding nutrients, such as nitrogen and phosphorus, or other growth-limiting substances. nih.gov This approach can be a cost-effective way to enhance bioremediation without introducing external microbial strains. nih.gov

Recent advancements in this area include the use of nanoparticles to enhance bioremediation. While specific applications to this compound are not detailed in the provided search results, the general principle involves using nanoparticles to increase the bioavailability of contaminants or to deliver nutrients more effectively to the degrading microorganisms. Combining these green technologies with traditional methods like composting has been shown to significantly improve the removal efficiency of phthalates. nih.gov

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). upc.edu These highly reactive radicals can non-selectively degrade a wide range of persistent organic pollutants, including phthalates. nih.gov

The Fenton process is a widely studied AOP that involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) as a catalyst to generate hydroxyl radicals. This process is particularly effective under acidic conditions, typically at a pH of 3. researchgate.nettums.ac.ir The Fenton reaction has demonstrated high efficiency in degrading various phthalate esters in aqueous solutions. researchgate.nettums.ac.ir

Key parameters influencing the effectiveness of the Fenton process include the concentrations of H₂O₂ and Fe²⁺, the pH of the solution, and the reaction time. researchgate.net For instance, in the degradation of a mixture of phthalates, including DEHP, significant removal efficiencies were achieved within 30 minutes at optimal concentrations of the Fenton reagents. researchgate.net

To further enhance the degradation efficiency, the Fenton process can be combined with UV irradiation in what is known as the photo-Fenton process. The UV light facilitates the photoreduction of ferric iron (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. This synergy often leads to higher degradation rates compared to the conventional Fenton process alone. researchgate.net For example, the degradation of DEHP and other phthalates was significantly improved under photo-Fenton conditions. researchgate.net

Table 2: Degradation Efficiencies of Phthalates using Fenton and Photo-Fenton Processes

PhthalateFenton Process Removal Efficiency (%)Photo-Fenton Process Removal Efficiency (%)
DEP1922
BBP5071
DEHP8497
DINP9097
DIDP4881

This table shows the degradation efficiencies for a mixture of phthalates under specific experimental conditions (20 mg L⁻¹ phthalate mixture, 100 mg L⁻¹ H₂O₂, 10 mg L⁻¹ Fe²⁺, pH 3, 30 min reaction for Fenton, 90 min irradiation for Photo-Fenton). Data sourced from a study on the degradation of various phthalate esters. researchgate.net

Integrated Remediation Systems

Given the complexity of environmental contamination, integrated remediation systems that combine different treatment technologies are often more effective than single-process approaches. For the remediation of phthalates, combining physicochemical methods like AOPs with biological treatments can offer a comprehensive solution.

For instance, a Fenton or photo-Fenton pre-treatment can be used to break down the complex and recalcitrant phthalate molecules into smaller, more biodegradable intermediates. upc.edu These intermediates can then be more readily mineralized by microorganisms in a subsequent biological treatment step, such as an activated sludge process or a bioreactor. This integrated approach can lead to a more complete and cost-effective removal of the contaminant, minimizing the potential for the formation of harmful byproducts. While specific studies on integrated systems for this compound were not found, the principles derived from research on other persistent organic pollutants like Bisphenol A and other phthalates are highly applicable. upc.edu The initial chemical oxidation reduces the toxicity of the wastewater, making it more amenable to microbial degradation.

Q & A

Q. How should researchers synthesize conflicting evidence on this compound’s endocrine disruption potential?

  • Methodological Guidance : Conduct a systematic review using PRISMA guidelines. Grade evidence quality via the Navigation Guide framework, considering study design (e.g., in vivo > in vitro) and risk of bias. Perform meta-regression to explore heterogeneity .

Q. What protocols ensure reproducibility in measuring this compound’s physicochemical properties (e.g., solubility, vapor pressure)?

  • Methodological Guidance : Follow ASTM International standards (e.g., E1148 for solubility). Report temperature/pressure conditions and validate methods with inter-laboratory comparisons .

Tables for Key Data

Isomer Retention Time (Rxi-17Sil MS)CAS NumberPurity Grade
Isomer 128.003 min59-43-8Isomer mix
Isomer 229.002 min59-43-8Isomer mix
Isomer 329.964 min59-43-8Isomer mix
Source: GC-MS optimization data from phthalate isomer analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.